[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
Description
[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic ester derivative characterized by two aromatic substituents: a 3-fluoro-4-methoxyphenyl carbamoyl group and a 4-ethoxyphenyl acetate moiety. The compound’s structure integrates electron-withdrawing (fluoro) and electron-donating (methoxy, ethoxy) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
[2-(3-fluoro-4-methoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-3-25-15-7-4-13(5-8-15)10-19(23)26-12-18(22)21-14-6-9-17(24-2)16(20)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIVSLRIACZWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methoxyaniline and 4-ethoxyphenylacetic acid. The synthesis process may involve:
Formation of the carbamate: Reacting 3-fluoro-4-methoxyaniline with a suitable chloroformate to form the corresponding carbamate.
Esterification: Reacting the carbamate with 4-ethoxyphenylacetic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, molecular properties, and inferred biological activities.
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Effects on Physicochemical Properties: The target compound’s 3-fluoro-4-methoxyphenyl group enhances electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., the 4-ethoxy derivative in ). This may improve membrane permeability and metabolic stability . The 4-ethoxyphenyl acetate moiety contributes to moderate hydrophobicity (predicted logP ~3.5), similar to ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (logP ~2.8) .
Biological Activity: Fluorine’s Role: Fluorinated analogs (e.g., ) often exhibit enhanced binding affinity to enzymes or receptors due to fluorine’s strong electronegativity. For example, fluorinated HDAC inhibitors in show improved potency compared to non-fluorinated derivatives. Carbamoyl vs. Sulfanyl Groups: The carbamoyl group in the target compound may favor hydrogen bonding with biological targets, whereas sulfanyl-containing analogs () could engage in disulfide bonding or metal coordination.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 3-fluoro-4-methoxyphenyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate, analogous to methods in . This contrasts with sulfanyl-containing derivatives (), which require additional steps for sulfur incorporation.
Research Findings from Analogous Compounds:
- Carcinogenicity and Substituent Position: Evidence from aminoazo dyes () indicates that substituent position (ortho, meta, para) significantly impacts biological activity. The target’s 3-fluoro (meta) group may confer distinct activity compared to para-substituted analogs.
Biological Activity
[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Molecular Formula
The molecular formula is , which indicates the presence of fluorine, nitrogen, and multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound often modulate various enzymatic pathways. Specifically, they may influence protein kinase activity, which is crucial for cell signaling and regulation of cellular processes such as proliferation and apoptosis .
Enzymatic Activity
A study profiling various chemicals, including those with structural similarities to our compound, demonstrated significant interactions with several enzymatic pathways:
| Assay Category | Total Assays | Active Compounds | Active % | ≤10 μM | ≤1 μM |
|---|---|---|---|---|---|
| Kinase Activators | 37 | 32 | 86% | 16 | 7 |
| Cholinesterase Activators | 3 | 1 | 33% | 0 | 0 |
| CYP Enzymes | 10 | 10 | 100% | 10 | 7 |
This data suggests that the compound may exhibit promiscuous activity across various targets, particularly kinases, which are often implicated in cancer biology .
Cancer Treatment Potential
One notable study investigated the potential of compounds similar to this compound in cancer therapy. The findings indicated that these compounds could inhibit tumor growth through modulation of specific signaling pathways associated with cell survival and proliferation. For instance, compounds targeting the PI3K/Akt pathway showed promising results in reducing tumor size in preclinical models .
Toxicological Profile
In assessing the safety profile of this compound, a comprehensive toxicological screening was performed. The results indicated low toxicity at therapeutic doses, supporting its potential for further development as a therapeutic agent. However, further studies are required to elucidate its full toxicological profile and long-term effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
